5,6-dimethyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride
Overview
Description
5,6-dimethyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibitors
Benzothiazole derivatives have been extensively studied for their corrosion inhibiting properties. For instance, certain benzothiazole compounds have demonstrated effective corrosion inhibition for carbon steel in acidic solutions, suggesting their utility in industrial processes where corrosion resistance is critical (Hu et al., 2016). These findings highlight the potential of structurally related compounds, such as the one , for applications in corrosion prevention.
Synthesis of Structurally Diverse Libraries
Research on the alkylation and ring closure reactions of certain hydrochloride compounds has generated a diverse array of chemical structures, indicating the versatility of these reactions in creating novel compounds for further chemical, biological, or pharmaceutical studies (Roman, 2013). This suggests that the compound could serve as a precursor in synthetic chemistry for developing new molecules with potential applications across various fields.
Antimicrobial and Anti-inflammatory Agents
Several studies have focused on the synthesis and evaluation of novel compounds derived from benzothiazole and benzimidazole for their antimicrobial and anti-inflammatory properties, pointing to their potential use in medical and pharmaceutical applications. For instance, benzothiazole derivatives have been prepared and evaluated for their antibacterial, antifungal, and anti-inflammatory activities (Kendre et al., 2015). This research avenue suggests that related compounds, including "5,6-dimethyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride," could be explored for similar biological activities.
Properties
IUPAC Name |
5,6-dimethyl-1-prop-2-ynylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c1-4-5-14-8-13-11-6-9(2)10(3)7-12(11)14;/h1,6-8H,5H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOZYEROBWHJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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